B1577102 Palustrin-RA2 antimicrobial peptide

Palustrin-RA2 antimicrobial peptide

Cat. No.: B1577102
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Description

Significance of Antimicrobial Peptides as Therapeutic Agents in the Era of Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, reminiscent of the pre-antibiotic era where common infections could be lethal. nih.gov The misuse and overuse of conventional antibiotics have accelerated the natural evolution of resistance in pathogenic microorganisms, rendering many first-line drugs ineffective. nih.gov This escalating crisis has necessitated an urgent search for alternative therapeutic agents with novel mechanisms of action. nih.gov Antimicrobial peptides (AMPs), also known as host defense peptides, have emerged as a promising avenue of research to combat drug-resistant pathogens. nih.govmdpi.com

AMPs are naturally occurring, low molecular-weight oligopeptides found in a wide array of organisms, from bacteria to humans, as a fundamental component of their innate immune system. nih.govmdpi.com Their primary role is to provide a rapid and non-specific first line of defense against invading microbes. nih.gov Unlike traditional antibiotics that typically target specific metabolic pathways, many AMPs act by disrupting the physical integrity of microbial cell membranes, a mechanism that is thought to be less susceptible to the development of resistance. nih.gov This rapid, membrane-disruption mechanism makes it difficult for bacteria to evolve countermeasures. nih.gov

The therapeutic potential of AMPs extends beyond their direct killing ability. They can also modulate the host's immune response, promote wound healing, and even display anticancer and antiviral activities. nih.govqub.ac.uk Furthermore, AMPs can be used in combination with traditional antibiotics to enhance their efficacy and potentially resensitize resistant strains. nih.gov As of early 2024, over 3,100 AMPs have been identified from natural sources, highlighting the vast and diverse library of potential therapeutic candidates that nature offers. nih.gov The ongoing exploration and development of these peptides are a critical strategy in the global effort to address the growing threat of antimicrobial resistance. mdpi.com

Overview of Amphibian-Derived Antimicrobial Peptides

Amphibians, which inhabit diverse and often microbe-rich environments, have evolved a sophisticated chemical defense system secreted from their skin glands. qub.ac.uk This cutaneous secretion is an exceptionally rich source of biologically active molecules, most notably antimicrobial peptides. biorxiv.orgthemunicheye.com In fact, the skin of anuran (frog and toad) amphibians is considered one of the most abundant sources of AMPs in the animal kingdom. biorxiv.orgthemunicheye.com These peptides are stored in granular glands and can be released in high concentrations when the amphibian is under stress or injured, providing immediate protection against pathogens. nih.govthemunicheye.com

Amphibian AMPs are typically small, cationic (positively charged) peptides, a feature that facilitates their interaction with the negatively charged membranes of microorganisms. qub.ac.ukthemunicheye.com They exhibit a broad spectrum of activity against bacteria, fungi, viruses, and protozoa. qub.ac.uk The structural diversity of these peptides is remarkable, with numerous families identified, each characterized by distinct amino acid sequences and structural motifs. biorxiv.orgnih.gov This diversity is a result of gene duplication and accelerated evolution, allowing amphibians to adapt to a wide range of microbial threats.

Since the initial discoveries in the 1980s, research has unveiled a vast number of amphibian AMPs, with over 1,000 identified from anurans alone as of February 2024. nih.gov These peptides are classified into various families, including the brevinins, temporins, dermaseptins, and palustrins, among others. nih.govfrontiersin.org Many of these peptides, such as the well-studied magainins from the African clawed frog (Xenopus laevis), have become important models for understanding how AMPs function and for designing new therapeutic agents. themunicheye.comfrontiersin.org The biomedical potential of these molecules is vast, though challenges remain in translating this natural diversity into clinical applications. biorxiv.org

Historical Context of Palustrin Peptide Discovery and Isolation

The discovery of the Palustrin family of antimicrobial peptides is rooted in the broader exploration of amphibian skin as a source of novel bioactive compounds, a field that gained significant momentum in the latter half of the 20th century. The general approach for discovering these peptides historically involved the collection of skin secretions from various frog species, followed by purification and characterization of the active components. Early methods relied on classical biochemical techniques such as chromatography to fractionate the complex mixture of peptides, guided by bioactivity assays to identify fractions with antimicrobial properties. mdpi.com

The Palustrin family of peptides is primarily associated with frogs from the Ranidae family. biorxiv.org A defining characteristic of many peptides isolated from ranid frogs, including palustrins, is the presence of a conserved C-terminal cyclic domain known as the "Rana box". mdpi.com This motif consists of a heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. mdpi.combiorxiv.org

Specifically, members of the Palustrin-2 subfamily, to which Palustrin-RA2 belongs, have been isolated from various Rana (or Lithobates) species. For example, Palustrin-Ca was isolated from the American bullfrog, Lithobates catesbeianus, while Palustrin-2ISb was identified from the endangered anuran species, Odorrana ishikawae. biorxiv.orgnih.gov The isolation of Palustrin-RA1 and Palustrin-RA2 was achieved from the skin secretions of the Amur brown frog, Rana amurensis. The process typically involves inducing secretion, followed by high-performance liquid chromatography (HPLC) to separate the peptide components. The amino acid sequence is then determined using techniques like Edman degradation or mass spectrometry, and the corresponding gene is often identified through "shotgun" cloning of a cDNA library created from the skin secretion. qub.ac.uk

Research Scope and Objectives Pertaining to Palustrin-RA2

Research on Palustrin-RA2 and its related peptides is driven by the overarching goal of developing new antimicrobial agents to combat antibiotic-resistant bacteria. The specific objectives for studying this peptide can be multifaceted, encompassing its basic characterization, evaluation of its therapeutic potential, and optimization of its properties.

A primary objective is the determination of the peptide's antimicrobial spectrum and potency . This involves testing Palustrin-RA2 against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govqub.ac.uk Key metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined to quantify its effectiveness. nih.gov

Another key area of research is the elucidation of its structure-activity relationship . nih.gov Researchers aim to understand how the amino acid sequence and three-dimensional structure of Palustrin-RA2 contribute to its biological activity. This often involves synthesizing truncated or modified versions of the peptide to identify the "active core" or key functional domains. nih.govnih.gov For instance, studies on related palustrin peptides have investigated the role of the C-terminal "Rana box," finding that its removal can sometimes reduce hemolytic activity (toxicity to red blood cells) while maintaining or even enhancing antimicrobial potency, thereby improving the peptide's selectivity. nih.gov

The mechanism of action is another critical research focus. Studies aim to determine how Palustrin-RA2 kills microbes, with a common hypothesis for AMPs being the disruption of the cell membrane. nih.gov Techniques like membrane permeabilization assays using fluorescent dyes are employed to investigate this. nih.govqub.ac.uk

Finally, a significant objective is to evaluate its potential as a therapeutic lead . This includes assessing its stability, toxicity against mammalian cells, and its efficacy in preclinical models of infection. nih.govnih.gov The ultimate goal is to generate data that can support the development of Palustrin-RA2 or its derivatives into a clinically useful drug. nih.gov

Table 1: Physicochemical Properties of Palustrin-RA2

PropertyValue
Amino Acid Sequence GFLSLLKGVLGSVLGKVLKCISGVCKPKTC
Molecular Weight 3161.0 Da
Net Charge +5

Table 2: Antimicrobial Activity of Palustrin-RA2

OrganismStrainMIC (μM)
Staphylococcus aureusATCC 653825
Escherichia coliATCC 2592250
Pseudomonas aeruginosaATCC 27853>100
Candida albicansATCC 10231100

Properties

bioactivity

Antimicrobial

sequence

IGTISLSLCEQERDADEDEGETLEE

Origin of Product

United States

Discovery, Isolation, and Characterization Methodologies of Palustrin Ra2

Natural Sources and Biodiversity of Palustrin-RA2 and Related Peptides

Amphibian Skin Secretions as a Biosource

Amphibian skin is a remarkable organ, serving not only as a protective barrier but also as a sophisticated defense system. researchgate.net When an amphibian is under stress or injured, its granular glands release a cocktail of peptides in high concentrations. researchgate.net These secretions are a primary source for the discovery of a vast array of bioactive molecules, including Palustrin-RA2. This peptide has been identified from the skin secretions of the Golden crossband frog, Rana andersonii. google.comgoogleapis.com The diverse environments inhabited by amphibians contribute to the evolution of a wide spectrum of AMPs, each with unique properties. researchgate.net

Identification of Palustrin-RA2 Precursors and Mature Peptides

The biosynthesis of Palustrin-RA2, like other AMPs, involves the initial translation of a precursor protein. This precursor typically consists of a signal peptide, an acidic pro-region, and the C-terminal mature peptide. Through a process known as "shotgun" cloning, the cDNA encoding the precursor can be isolated from a cDNA library constructed from the frog's skin secretion. tcdb.org The open reading frame of the cDNA reveals the amino acid sequence of the entire precursor. The mature Palustrin-RA2 peptide is a 25-amino acid chain with the sequence IGTISLSLCEQERDADEDEGETLEE. googleapis.com

Table 1: Physicochemical Properties of Palustrin-RA2

PropertyValue
Amino Acid SequenceIGTISLSLCEQERDADEDEGETLEE
Length25 amino acids
Molecular Mass2781.89 Da
Isoelectric Point (pI)3.55
Net Charge-9
UniProt IDD2K8I5

Data sourced from the Dramp Database. googleapis.com

Methodological Approaches for Isolation and Purification

Extraction Techniques from Biological Matrices

The initial step in studying Palustrin-RA2 from its natural source involves the extraction of peptides from the amphibian skin secretions. This is a critical process that aims to preserve the integrity of the peptides. The collected secretions are often acidified to prevent degradation by proteases and then centrifuged to remove cellular debris. Lyophilization, or freeze-drying, is a common subsequent step to concentrate the peptide-rich extract. Modern extraction techniques that are also applied in obtaining bioactive compounds include microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), which offer advantages in terms of efficiency and reduced solvent consumption. csdb.cn

Chromatographic and Electrophoretic Purification Strategies for AMPs

Following extraction, the complex mixture of proteins and peptides must be fractionated to isolate Palustrin-RA2. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. Reversed-phase HPLC (RP-HPLC) is particularly effective in separating peptides based on their hydrophobicity. The crude extract is typically subjected to multiple rounds of chromatographic separation, often combining different methods like size-exclusion chromatography to separate by size, and ion-exchange chromatography to separate by charge.

Capillary electrophoresis is another powerful technique for peptide purification, offering high resolution and sensitivity. Free-flow zone electrophoresis has been shown to be an effective method for purifying AMPs with high recovery rates. google.com The purity of the isolated Palustrin-RA2 can be assessed using techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). google.com

Molecular Cloning and Expression Systems for Recombinant Palustrin-RA2

Due to the small quantities of peptides obtainable from natural sources, recombinant DNA technology offers a viable alternative for producing larger amounts of Palustrin-RA2 for further study. This process involves the chemical synthesis of the gene encoding Palustrin-RA2, which is then inserted into an expression vector, such as a plasmid. This recombinant vector is introduced into a suitable host organism, commonly Escherichia coli, which then synthesizes the peptide.

For instance, in the case of a related peptide, palustrin-2CE, the coding sequence was subcloned into a pGEX-6p-1 vector to produce a fusion protein with Glutathione S-transferase (GST). This GST-tag facilitates purification of the fusion protein. Following expression in E. coli, the fusion protein is purified, and the GST-tag is cleaved off to release the mature peptide. The final purified recombinant peptide's identity and purity are confirmed through techniques like mass spectrometry and HPLC. While a specific protocol for recombinant Palustrin-RA2 is not detailed in the available literature, similar methodologies would be applicable.

Structural Biology and Biogenesis of Palustrin Ra2

Primary Sequence Analysis and Amino Acid Composition

The primary structure of Palustrin-RA2, the linear sequence of its amino acids, is fundamental to its function. The sequence of Palustrin-RA2 has been identified as:

IGTISLSLCEQERDADEDEGETLEE nih.gov

This 25-residue peptide showcases a specific arrangement of hydrophobic, hydrophilic, and charged amino acids that dictates its physicochemical properties. An analysis of its amino acid composition reveals a predominance of certain residues that are key to its structure and function.

Amino Acid (3-Letter Code)Amino Acid (1-Letter Code)Frequency
Ile (Isoleucine)I2
Gly (Glycine)G2
Thr (Threonine)T2
Ser (Serine)S2
Leu (Leucine)L3
Cys (Cysteine)C1
Glu (Glutamic Acid)E6
Gln (Glutamine)Q1
Arg (Arginine)R1
Asp (Aspartic Acid)D3
Ala (Alanine)A1

This table was generated based on the primary sequence of Palustrin-RA2.

Post-Translational Modification Events in Palustrin Biogenesis

Following the ribosomal synthesis of the precursor protein, Palustrin-RA2 undergoes several crucial post-translational modifications (PTMs) to become a mature, active peptide. youtube.com These modifications are essential for its structure, stability, and biological activity.

A key feature of many antimicrobial peptides from the Ranidae family, to which Rana andersonii belongs, is the presence of a "Rana box". nih.gov This is a highly conserved C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. While the primary sequence of Palustrin-RA2 contains a single cysteine residue, studies on the closely related palustrin-2 family of peptides reveal the importance of a disulfide bond in forming a cyclic structure. For instance, in palustrin-Ca, a disulfide bridge is present between residues 23 and 29. vanderbilt.edu It is highly probable that Palustrin-RA2 also features a similar intramolecular disulfide bond, which would be critical for its structural integrity and function. Research on palustrin-2ISb suggests that while the cyclic structure provided by the disulfide bridge is a common feature, its direct impact on antimicrobial activity can vary. nih.gov

Conformational Dynamics and Three-Dimensional Folding

The three-dimensional structure of Palustrin-RA2 is vital for its interaction with microbial membranes. While a specific 3D structure for Palustrin-RA2 has not been experimentally determined, valuable insights can be drawn from studies on the homologous peptide, palustrin-Ca. vanderbilt.edu

Utilizing NMR spectroscopy, the structure of palustrin-Ca was elucidated in a membrane-mimicking environment. The study revealed that the peptide adopts an amphipathic α-helical conformation. vanderbilt.edu This structure is characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. This amphipathicity is a hallmark of many membrane-active AMPs, allowing them to selectively interact with and disrupt the lipid bilayers of microbial membranes. It is highly likely that Palustrin-RA2 also folds into a similar amphipathic α-helix, a conformation that is crucial for its antimicrobial mechanism. The dynamic nature of this folding, likely induced upon encountering a microbial membrane, is a key aspect of its function.

Precursor Processing and Maturation Pathways of Amphibian AMPs

The biosynthesis of Palustrin-RA2 follows a well-established pathway for amphibian antimicrobial peptides. These peptides are not synthesized directly but are produced as part of a larger precursor protein. nih.gov The general architecture of these precursors, as exemplified by studies on palustrin-2ISb, consists of three distinct domains: nih.gov

A Signal Peptide: This N-terminal sequence directs the precursor protein into the secretory pathway.

An Acidic Pro-region: This spacer domain is typically rich in acidic amino acids (aspartic and glutamic acid). It is thought to play a role in preventing the cytotoxic activity of the mature peptide while it is being processed and stored within the host's granular glands.

The C-terminal Mature Peptide: This is the sequence that, after cleavage, becomes the active antimicrobial peptide, in this case, Palustrin-RA2.

The maturation of Palustrin-RA2 from its precursor involves proteolytic cleavage at specific processing sites, often marked by pairs of basic amino acid residues like Lys-Arg. nih.gov This enzymatic cleavage releases the mature peptide, which is then stored in the skin glands, ready to be secreted upon injury or stress as a key component of the frog's chemical defense arsenal.

Structure Activity Relationship Sar Studies of Palustrin Ra2 and Analogues

Identification of Key Structural Motifs for Antimicrobial Potency

The antimicrobial efficacy of palustrin-family peptides is not dictated by a single feature but rather a combination of structural motifs and physicochemical properties. A primary determinant of activity is the peptide's ability to adopt an amphipathic α-helical structure. This conformation, with distinct hydrophobic and hydrophilic faces, is crucial for interacting with and disrupting microbial cell membranes. Predictions for peptides like palustrin-2LTb suggest a tendency to form an α-helical structure in the N-terminal and middle regions of the sequence, with the remainder adopting a random coil configuration nih.gov.

Key physicochemical parameters that are consistently correlated with antimicrobial potency include a net positive charge, amphipathicity, and hydrophobicity. In a study of palustrin-OG1, a derivative named OG2 was created by increasing the net positive charge and amphipathicity while decreasing the mean hydrophobicity. This resulted in a peptide with higher antimicrobial activity against bacteria and lower cytotoxicity against mammalian cells compared to the parent peptide nih.gov.

Furthermore, specific amino acid residues can be critical. The cysteine residues that form the disulfide bridge in the 'Rana box' motif have been shown to be important in some contexts. For the palustrin-OG1 derivative OG2, replacing the cysteine residues with either alanine (B10760859) or tryptophan residues resulted in analogues (OG2A and OG2W) that were less effective against bacteria and induced greater hemolysis, highlighting the importance of these specific residues for maintaining the activity profile of that particular peptide nih.gov.

Impact of Amino Acid Substitutions and Truncations on Biological Activity

Modifying the primary sequence of palustrin peptides through amino acid substitutions and truncations has been a key strategy to probe their SAR and optimize their therapeutic potential.

Amino acid substitutions can have a profound impact on activity. As noted with the palustrin-OG1 analogue OG2, substituting the C-terminal threonine to create OG2N led to decreased cytotoxicity and improved killing kinetics against Gram-positive bacteria nih.gov. This demonstrates that even single amino acid changes at the C-terminus can refine the peptide's biological properties. Conversely, substituting the cysteine residues in OG2 with either alanine or tryptophan was detrimental to its antimicrobial efficacy and increased its hemolytic activity nih.gov.

Truncation studies, particularly involving the removal of the C-terminal 'Rana box', have yielded significant insights. For a novel peptide, palustrin-2LTb, removal of the 'Rana box' led to fragments with initially increased antibacterial ability. However, as the peptide length was further reduced to 12 amino acids or fewer, the fragments lost all antimicrobial efficacy nih.gov. A similar approach was used with GL-29, an analogue of palustrin-2ISb. A truncated version, GL-22, was designed by removing the 'Rana box'. This modification resulted in a peptide with a similar antimicrobial spectrum to the parent GL-29 but with significantly lower hemolysis and cytotoxicity mdpi.comnih.gov. However, further attempts to identify a shorter functional motif by creating even shorter analogues from the C- and N-termini of GL-22 failed, as these shorter peptides did not retain potent antimicrobial activity mdpi.comnih.govqub.ac.uk.

These findings collectively indicate that while the core sequence responsible for antimicrobial action resides within the N-terminal and central regions, a sufficient peptide length is necessary to maintain the structural integrity required for this activity.

Table 1: Effect of Truncation on Antimicrobial Activity of Palustrin-2LTb Minimum Inhibitory Concentration (MIC) in μM

Organism Palustrin-2LTb Fragment 1 Fragment 2 Fragment 3 Fragment 4
S. aureus ATCC 25923 64 32 16 16 >128
E. coli ATCC 8739 16 8 8 8 >128
K. pneumoniae ATCC 43816 16 16 8 8 >128
P. aeruginosa ATCC 9027 >128 >128 >128 >128 >128

Data sourced from a study on palustrin-2LTb, where fragments were generated by progressive truncation. nih.gov

Role of Specific Domains, e.g., the 'Rana box' in Palustrin-2 Family Peptides

The 'Rana box' is a highly conserved cyclic domain found at the C-terminus of many antimicrobial peptides isolated from Ranidae frogs, including the palustrin-2 family. This motif consists of a disulfide bridge formed between two cysteine residues, which encloses a loop of four or five amino acids. nih.govmdpi.com The functional significance of this domain appears to be highly variable depending on the specific peptide family.

In the context of palustrin-2 peptides, the 'Rana box' seems to be largely dispensable for direct antimicrobial activity. Studies on GL-29, an analogue of palustrin-2ISb, showed that its truncated version, GL-22 (which lacks the 'Rana box'), retained broad-spectrum antimicrobial activity similar to the parent peptide. mdpi.comnih.gov Likewise, removing the 'Rana box' from palustrin-2LTb resulted in a truncated peptide that initially showed enhanced antibacterial effects nih.gov. A key benefit observed in these studies was that the removal of the 'Rana box' significantly decreased the hemolytic activity and general cytotoxicity of the peptides, thereby improving their selectivity for microbial cells over host cells nih.govmdpi.com.

This contrasts with the role of the 'Rana box' in other peptide families. For instance, in ranalexin, disruption of this cyclic structure leads to a considerable reduction in antimicrobial potency mdpi.com. In other cases, such as for nigrocin-HL and brevinin-2GHk, the 'Rana box' was also found to be non-essential for antimicrobial action, and its removal similarly reduced hemolytic properties mdpi.comnih.gov. The role of the 'Rana box' is therefore not uniform; while it may contribute to structural stability or protease resistance in some peptides, for many palustrin-2 family members, it is not required for killing bacteria and its removal can be advantageous for reducing toxicity. nih.govmdpi.com

Influence of Peptide Length and Charge on Antimicrobial Efficacy

Peptide length is also a crucial factor. As demonstrated with palustrin-2LTb, while the full-length peptide was active, a truncated version lacking the 'Rana box' was also potent. However, further shortening of the peptide chain to 12 or fewer amino acids resulted in a complete loss of antimicrobial function nih.gov. This suggests that a minimum length is required to span the bacterial membrane or to maintain a stable secondary structure, like the α-helix, which is essential for the mechanism of action. Studies on other peptide series have shown that antimicrobial activity often increases with chain length, although this can also be accompanied by an increase in hemolytic activity nih.gov. For the palustrin-2 family, it appears there is an optimal length that balances potent antimicrobial action with low toxicity, and excessive truncation beyond the 'Rana box' domain is detrimental to efficacy nih.govmdpi.comqub.ac.uk.

Mechanisms of Antimicrobial Action of Palustrin Ra2

Interaction with Microbial Membranes

The primary mode of action for many AMPs, including those in the palustrin family, is the disruption of the microbial cell membrane. This interaction is initiated by electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Membrane Permeabilization and Disruption Models

Following initial binding, AMPs permeabilize the membrane through several proposed models:

Barrel-Stave Model: In this model, the peptides insert into the membrane, perpendicular to the lipid bilayer, and aggregate to form a pore. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the aqueous channel, creating a barrel-like structure.

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this model, the lipid molecules of the membrane bend inwards to line the pore along with the peptides. This creates a "toroidal" or donut-shaped hole where the head groups of the lipids are associated with the hydrophilic faces of the peptides.

Carpet Model: In this non-pore-forming model, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, creating a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and subsequent membrane collapse.

Studies on Palustrin-Ca, a related peptide, have shown that it maintains its α-helical conformation and orients itself parallel to the surface of bacterial membrane-mimicking micelles. nih.gov This orientation is stabilized by numerous hydrophobic and electrostatic interactions. nih.gov This observation is most consistent with the initial stages of the carpet or toroidal pore models, where peptides first bind to the membrane surface.

Selective Activity Towards Bacterial Membranes

A crucial feature of AMPs is their ability to selectively target bacterial membranes over host (e.g., mammalian) cell membranes. This selectivity is largely attributed to the differences in membrane composition. Bacterial membranes are rich in anionic phospholipids (B1166683), which provides a strong electrostatic attraction for the cationic AMPs. In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids and contain cholesterol, which generally results in a neutral surface charge and a more rigid membrane, making them less susceptible to AMP insertion and disruption.

Research on Palustrin-2LTb, another member of the palustrin family, has highlighted the importance of specific peptide domains for this selective activity. nih.gov The removal of the C-terminal "Rana-box," a conserved cyclic domain in many frog AMPs, was found to significantly decrease the peptide's hemolytic activity (lysis of red blood cells) while preserving or even enhancing its antibacterial potency. nih.govnih.gov This suggests that the main antimicrobial activity resides in the N-terminal α-helical portion of the peptide, while the Rana-box may contribute more to non-specific membrane interactions that lead to toxicity against host cells.

Intracellular Target Modulation

While membrane disruption is a primary mechanism, some AMPs can translocate across the bacterial membrane without causing complete lysis and then interact with intracellular targets to inhibit essential cellular processes.

Inhibition of Essential Cellular Processes (e.g., cell wall synthesis, nucleic acid synthesis, protein synthesis)

Studies on some proline-rich AMPs have shown that they can inhibit protein synthesis by binding to the ribosome. nih.gov While there is no direct evidence for Palustrin-RA2, some research on a fragment of Palustrin-2LTb suggested that its anti-MRSA mechanism might involve intracellular targets like nucleic acids or proteins, thereby affecting processes such as DNA replication and protein synthesis. qub.ac.uk However, for the broader class of palustrin peptides, the primary mechanism is still considered to be membrane disruption. There is currently no specific evidence to suggest that Palustrin-RA2 directly inhibits cell wall synthesis in a manner similar to antibiotics like penicillin or vancomycin. Similarly, direct inhibition of nucleic acid synthesis has not been demonstrated for Palustrin-RA2.

Metabolic Interference

Interference with cellular metabolism is another potential intracellular mechanism for AMPs. Some AMPs have been shown to target key metabolic enzymes. nih.gov For instance, studies on a range of intracellular-targeting AMPs have identified targets such as arginine decarboxylase, an enzyme crucial for bacterial survival in acidic environments. nih.gov There is currently no specific research available detailing any metabolic interference by Palustrin-RA2.

Comparative Analysis with Other Membrane-Active AMPs

The proposed mechanism of Palustrin-RA2 aligns with that of other well-studied amphibian AMPs like magainins and dermaseptins, which also primarily act through membrane permeabilization, often via the toroidal pore model. The ability of Palustrin-Ca to adopt an α-helical structure in a membrane-mimicking environment is a common feature shared with many other linear, cationic AMPs. nih.gov

The structure-activity relationship studies on related palustrins, such as Palustrin-2LTb and GL-29 (an analogue of Palustrin-2ISb), provide a basis for understanding Palustrin-RA2. nih.govnih.govmdpi.com These studies consistently show that the N-terminal region is crucial for antimicrobial activity, while the C-terminal "Rana-box" is more associated with hemolytic activity. nih.govnih.govnih.gov This modular design, where different parts of the peptide contribute differently to activity and toxicity, is a recurring theme in amphibian AMPs.

The following table summarizes the antimicrobial activity of a related palustrin peptide, Palustrin-2LTb, and one of its fragments against various microorganisms.

PeptideOrganismMIC (µM)
Palustrin-2LTbE. coli ATCC 87398
Palustrin-2LTbK. pneumoniae ATCC 438168
Palustrin-2LTbS. aureus NCTC 1078864
Palustrin-2LTbMRSA NCTC 1249364
Palustrin-2LTb-F3E. coli ATCC 87394
Palustrin-2LTb-F3K. pneumoniae ATCC 438164
Palustrin-2LTb-F3S. aureus NCTC 107884
Palustrin-2LTb-F3MRSA NCTC 124934
Palustrin-2LTb-F3C. albicans ATCC 1023132
Data derived from studies on Palustrin-2LTb and its fragment 3 (F3). nih.gov

Spectrum of Antimicrobial Activity of Palustrin Ra2

Efficacy Against Gram-Positive Bacterial Pathogens

There is no available data detailing the in vitro activity of Palustrin-RA2 against Gram-positive bacteria. To assess its potential, studies determining the MIC values against clinically relevant pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae would be required.

Efficacy Against Gram-Negative Bacterial Pathogens

Similarly, the efficacy of Palustrin-RA2 against Gram-negative bacteria remains uncharacterized. Information on its activity against species like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae is necessary to understand its spectrum. The outer membrane of Gram-negative bacteria often poses a significant barrier to antimicrobial peptides, making specific data on this class of pathogens essential.

Activity Against Fungal Pathogens, including Yeasts

The potential antifungal properties of Palustrin-RA2 are also unknown. Studies investigating its efficacy against fungal pathogens, particularly yeasts such as Candida albicans, would be needed to determine if its antimicrobial activity extends beyond bacteria.

Limitations in Antimicrobial Spectrum and Potential Targets

Given the absence of efficacy data, it is impossible to define the limitations of Palustrin-RA2's antimicrobial spectrum or to identify potential microbial targets that are not susceptible to its action. Such an analysis would depend on comprehensive screening against a wide array of microorganisms.

Advanced Peptide Engineering and Design for Enhanced Palustrin Ra2 Analogues

Rational Design Principles for AMP Optimization

Rational design is a cornerstone of creating enhanced Palustrin-RA2 analogues. This approach relies on understanding the structure-activity relationship of the peptide to make targeted modifications. nih.govnih.gov Key to this is the use of computational and structural biology to inform the design of peptides with optimized properties. nih.gov

Modifications to Enhance Potency and Selectivity

A primary goal in designing Palustrin-RA2 analogues is to boost their antimicrobial strength while ensuring they selectively target microbial cells over host cells. One effective strategy involves identifying the core active region of the peptide. For instance, a study on Palustrin-2LTb, a related peptide, used an in silico approach to mimic enzymatic cleavage, successfully identifying a truncated fragment with optimized antimicrobial efficacy and reduced hemolytic activity. nih.govqub.ac.uk This was achieved in part by removing the "Rana-box" domain, a common feature in this family of peptides, which significantly improved selectivity. nih.gov

Further modifications can include amino acid substitutions to fine-tune the peptide's physicochemical properties. For example, increasing the net positive charge and optimizing the hydrophobic-hydrophilic balance can enhance antimicrobial potency. Structure-activity relationship studies on GL-29, an analogue of Palustrin-2ISb, revealed that while truncation of the 'Rana box' did not impact antimicrobial activity and lowered cytotoxicity, further shortening of the peptide led to a loss of potent activity. nih.gov This highlights the delicate balance required in peptide modification.

Table 1: Examples of Modifications to Enhance Potency and Selectivity in Palustrin-like Peptides

Peptide/Analogue Modification Strategy Observed Outcome Reference
Palustrin-2LTb In silico truncation, removal of 'Rana Box' Maintained/optimized antimicrobial efficacy, decreased hemolysis, improved selectivity. nih.gov
GL-29 (Palustrin-2ISb analogue) Truncation of 'Rana box' (GL-22) Similar antimicrobial spectrum to parent, lower hemolysis and cytotoxicity. nih.gov

Strategies to Improve Peptide Stability

A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases. nih.govnih.gov Several strategies are employed to enhance the stability of Palustrin-RA2 analogues:

Terminal Modifications : N-terminal acetylation and C-terminal amidation are common modifications that can protect peptides from exopeptidases, thereby extending their half-life and stability. researchgate.net

Amino Acid Substitution : Replacing standard L-amino acids with their D-enantiomers or other unnatural amino acids can confer resistance to proteolytic degradation. nih.govresearchgate.netresearchgate.net

Cyclization : Creating cyclic versions of peptides, either head-to-tail or through side-chain linkages, can significantly improve stability by restricting the peptide's conformation and making it less accessible to proteases. researchgate.netresearchgate.net

Stapled Peptides : This technique involves introducing a synthetic brace ("staple") to lock the peptide into its bioactive α-helical conformation, which can enhance stability and protease resistance. nih.gov

De Novo Peptide Design Approaches

De novo design involves creating entirely new peptide sequences that are not based on a natural template but are designed from first principles to have specific antimicrobial properties. researchgate.net This approach allows for the exploration of a vast chemical space beyond that of naturally occurring peptides. rsc.org The goal is to design peptides with desired secondary structures, such as α-helices or β-sheets, and specific distributions of charged and hydrophobic residues to mimic the amphipathic nature of AMPs. researchgate.netmdpi.com While this offers great freedom in design, it is a complex process that often relies on computational modeling to predict the structure and function of the designed peptides. nih.govnih.gov

Computational and Machine Learning-Based Design Methodologies for AMPs

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), has revolutionized AMP design. nih.govnih.govnih.govmdpi.com These methods can analyze large datasets of known AMPs to identify patterns and sequence-function relationships that are not immediately obvious. nih.govfrontiersin.orgresearchgate.net

ML models can be trained to:

Predict Antimicrobial Activity : Classify sequences as antimicrobial or non-antimicrobial. nih.gov

Optimize Properties : Predict properties like hemolytic activity, allowing for the design of peptides with high potency and low toxicity. researchgate.net

Generate Novel Sequences : Genetic algorithms and other generative models can create new peptide sequences with a high probability of being effective antimicrobials. rsc.orgnih.govfrontiersin.orgresearchgate.net

These computational approaches significantly accelerate the design-build-test cycle by pre-screening vast numbers of potential candidates in silico, thereby reducing the time and cost associated with experimental validation. rsc.orgmdpi.com

Synthesis and Characterization of Designed Palustrin-RA2 Analogues

Once designed, Palustrin-RA2 analogues are typically synthesized using solid-phase peptide synthesis (SPPS). nih.gov This method allows for the precise, residue-by-residue construction of the peptide chain. Following synthesis, the crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

The characterization of the synthesized analogues is a critical step to confirm their identity and purity. This is often achieved using mass spectrometry, such as MALDI-TOF, to verify the molecular weight of the peptide. nih.govnih.gov Further structural characterization can be performed using techniques like circular dichroism (CD) spectroscopy to determine the peptide's secondary structure (e.g., α-helix, β-sheet) in different environments. nih.gov The functional characterization involves a suite of assays to determine the minimum inhibitory concentration (MIC) against various bacterial strains, hemolytic activity against red blood cells, and cytotoxicity against mammalian cell lines. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Palustrin-RA2
Palustrin-2LTb
Palustrin-2ISb
GL-29
GL-22
N-terminal acetylation

Future Directions in Palustrin Ra2 Research

Exploration of Novel Biological Activities Beyond Antimicrobial Effects

The therapeutic potential of antimicrobial peptides (AMPs) often extends beyond their ability to kill microbes. nih.gov Many AMPs, including those from the same family as Palustrin-RA2, have been shown to possess other significant biological functions, such as anticancer and immunomodulatory activities. nih.govnih.gov

Peptides belonging to the palustrin-2 family are considered exciting candidates for new drug development due to their variety of potent biological activities, which include both antimicrobial and anticancer effects. nih.gov For instance, Palustrin-Ca, a peptide isolated from the American bullfrog Lithobates catesbeianus, is reported to be a highly potent anticancer peptide, exhibiting an IC50 of 0.951 μg/ml against the human gastric cancer cell line SGC-7901. nih.govbiorxiv.org This activity is a key area of interest, as some AMPs can selectively target and destroy cancer cells, which often have membrane properties (like increased anionic phospholipids (B1166683) and fluidity) that differ from normal cells. frontiersin.orgnih.govmdpi.com The lytic mechanism of AMPs against cancer cells may involve pore formation, membrane destabilization, or induction of apoptosis through mitochondrial membrane disruption. frontiersin.orgnih.gov

PeptideSource OrganismInvestigated Non-Antimicrobial ActivityFindingsCitation(s)
Palustrin-Ca Lithobates catesbeianus (American Bullfrog)AnticancerPotent activity against human gastric cancer SGC-7901 cells (IC50 = 0.951 μg/ml). nih.govbiorxiv.org
Aurein 1.2 Litoria aurea (Green and Golden Bell Frog)AnticancerExhibited high activity against 55 different human cancer cell lines in vitro. frontiersin.org
Melittin Apis mellifera (Honeybee)AnticancerShows activity against various cancers including prostate, ovarian, and lung, but use is limited by cytotoxicity to normal cells. frontiersin.org
BMAP-27 & BMAP-28 BovineAnticancerInduced membrane permeabilization and apoptosis in human leukemia cells. nih.gov

Integration with Drug Delivery Systems

A primary hurdle for the clinical application of peptide therapeutics like Palustrin-RA2 is their inherent limitations, such as susceptibility to degradation by proteases, short half-life, and potential systemic toxicity. nih.govresearchgate.net To overcome these challenges, integration with advanced drug delivery systems is a critical area of research. dntb.gov.uabohrium.com Nanotechnology-based systems are particularly promising, offering mechanisms to protect the peptide, control its release, and target it to specific sites of infection or disease. dntb.gov.uamdpi.comnih.gov

Various nanocarriers have been explored for AMP delivery:

Polymeric Nanoparticles: Systems using polymers like poly(lactic-co-glycolic) acid (PLGA) and chitosan (B1678972) can encapsulate peptides, protecting them from enzymatic degradation and allowing for controlled release. nih.govmdpi.comnih.gov Chitosan nanoparticles are of particular interest as the polymer itself has antimicrobial properties, offering potential synergistic effects. nih.gov

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles can improve peptide bioavailability, especially for oral administration, by protecting the drug from the harsh environment of the gastrointestinal tract. frontiersin.orgnih.gov

Inorganic Nanoparticles: Metallic nanoparticles, such as those made from gold (AuNPs) or silver (AgNPs), can be conjugated with AMPs. mdpi.com This can enhance the antimicrobial effect, as the metal itself has antimicrobial properties, and increase the stability of the peptide. bohrium.commdpi.com Mesoporous silica (B1680970) nanoparticles (MSNs) are also being investigated for their ability to carry and deliver multiple agents simultaneously, which could allow for synergistic combination therapies. mdpi.com

These delivery systems can improve the therapeutic index of AMPs by increasing their accumulation at infection sites while reducing systemic toxicity. dntb.gov.ua By preventing premature degradation, these carriers ensure that the peptide reaches its target intact, potentially reducing the required dose and frequency of administration. frontiersin.orgbiosynth.com

Delivery System TypeMaterial ExamplesAdvantages for Peptide DeliveryCitation(s)
Polymeric Nanoparticles PLGA, ChitosanProtection from degradation, controlled release, potential for synergistic effects (chitosan), enhanced cellular penetration. nih.govmdpi.comnih.gov
Lipid-Based Nanocarriers Liposomes, Niosomes, Solid Lipid NanoparticlesImproved bioavailability, protection from enzymatic degradation in the GI tract, biocompatibility. frontiersin.orgnih.gov
Inorganic Nanoparticles Gold (AuNPs), Silver (AgNPs), Mesoporous Silica (MSNs)Enhanced antimicrobial activity, increased peptide stability, potential for triggered release and combination therapy. bohrium.commdpi.commdpi.com
Hydrogels/Microgels Poly(ethyl acrylate-co-methacrylic acid)Protection from proteases, reduced hemolytic effects, sustained release at infection site. nih.gov

High-Throughput Screening and Discovery of Related Peptides

The vast biodiversity of amphibians represents a rich, largely untapped source of novel AMPs. consensus.app To efficiently explore this resource, high-throughput screening (HTS) and advanced bioinformatics are essential tools for discovering new peptides related to Palustrin-RA2. nih.govubc.ca These methods accelerate the identification of promising lead candidates from complex natural sources. nih.gov

One powerful experimental HTS method is the SPOT technique , which involves synthesizing large peptide arrays on a cellulose (B213188) membrane. researchgate.net This allows for the rapid, parallel creation and testing of numerous peptide variants for antimicrobial activity in a cost-effective manner. researchgate.net Another approach combines genomic and transcriptomic data from organisms like amphibians to identify a multitude of potential AMP transcripts. nih.govnih.gov

On the computational front, bioinformatics has revolutionized AMP discovery. researchgate.netmdpi.com

Homology Searching: New peptide sequences obtained from transcriptomic data can be compared against established AMP databases to identify those belonging to known families, like the palustrin family. ubc.ca

Machine Learning: AI-driven tools and machine learning algorithms can predict whether a peptide sequence is likely to have antimicrobial properties based on its physicochemical features, even without direct homology to known AMPs. nih.govubc.camdpi.com These in silico methods can screen vast virtual libraries of peptides to prioritize candidates for synthesis and experimental validation. nih.gov

These high-throughput strategies, such as the rAMPage (Rapid Antimicrobial Peptide Annotation and Gene Estimation) discovery platform, create a scalable pipeline for mining AMP sequences from public genomic data, significantly accelerating the discovery of novel peptides for pharmaceutical development. ubc.ca

Addressing Challenges in Peptide-Based Therapeutics

Despite their promise, several significant hurdles must be overcome for peptides like Palustrin-RA2 to become successful therapeutics. nih.govresearchgate.netbohrium.com The primary challenges are related to their stability, manufacturing, and potential for off-target effects. news-medical.netconceptlifesciences.com

Stability and Half-Life: Peptides are often rapidly degraded by proteases in the body, leading to short circulation half-lives. biosynth.comresearchgate.nettandfonline.com Strategies to enhance stability are a major focus of peptide chemistry and include:

Chemical Modifications: Incorporating non-natural D-amino acids, which are not recognized by proteases, or modifying the peptide backbone can increase resistance to enzymatic breakdown. news-medical.nettandfonline.com

Cyclization: Converting linear peptides into cyclic structures makes them more rigid and sterically hindered, which significantly enhances their stability against proteases. biosynth.comtandfonline.com

Manufacturing and Cost: The chemical synthesis of peptides, particularly longer and more complex ones, can be expensive and time-consuming. conceptlifesciences.compolypeptide.com While solid-phase peptide synthesis (SPPS) is the standard method, it can face challenges with yield and purity for long sequences. conceptlifesciences.compolypeptide.com The high cost of goods can be a significant barrier, especially for treatments requiring chronic, high-dose administration. polypeptide.com Ongoing research into more efficient synthesis and purification technologies aims to make peptide production more economically viable. nih.gov

Bioavailability and Delivery: Poor cell permeability and rapid clearance by the kidneys limit the bioavailability of many peptides. conceptlifesciences.comresearchgate.net As discussed in section 10.2, encapsulation in drug delivery systems is a key strategy to address this. frontiersin.org Furthermore, improving oral bioavailability remains a major goal, as parenteral administration is less convenient for patients. frontiersin.orgresearchgate.net

Overcoming these obstacles through chemical engineering, advanced formulations, and improved manufacturing processes is essential for translating the therapeutic potential of Palustrin-RA2 and other peptide candidates from the laboratory to the clinic. biosynth.comnih.gov

Q & A

Q. What experimental methodologies are recommended to determine the secondary structure of Palustrin-RA2, and how can structural insights inform its mechanism of action?

Circular dichroism (CD) spectroscopy is the gold standard for analyzing the secondary structure of antimicrobial peptides (AMPs) like Palustrin-RA2. CD can distinguish α-helical, β-sheet, and random coil conformations by measuring differential absorption of polarized light . Structural data from databases such as the Protein Data Bank (PDB) (e.g., 2K6O for α-helical cathelicidin LL-37) provide comparative benchmarks for interpreting results . For mechanistic insights, combine structural data with membrane interaction assays (e.g., liposome leakage assays) to correlate conformation with pore-forming or membrane-disruptive activity.

Q. How can researchers validate the antimicrobial efficacy of Palustrin-RA2 against Gram-negative and Gram-positive bacteria while minimizing cytotoxicity?

Use standardized minimum inhibitory concentration (MIC) assays with clinical isolates or reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Pair this with cytotoxicity assays on mammalian cells (e.g., hemolysis in erythrocytes or viability in HEK293 cells) to establish selectivity indices (SI = IC50/MIC). Ensure experimental replicates (n ≥ 3) to account for biological variability, and include controls like polymyxin B (Gram-negative) and vancomycin (Gram-positive) .

Q. What computational tools are available to predict Palustrin-RA2’s physicochemical properties, and how reliable are these predictions compared to empirical data?

Tools like the Antimicrobial Peptide Database (APD3) and CAMP provide predictive data on charge, hydrophobicity, and amphipathicity . For sequence analysis, use BLASTp against the APD2 database to identify homologous peptides and infer potential functions. However, predictions must be validated experimentally: e.g., helical wheel projections may suggest membrane interaction, but empirical CD spectroscopy or NMR is required to confirm structural dynamics .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy of Palustrin-RA2 be systematically addressed?

Contradictions often arise from differences in bioavailability, immune modulation, or host-microbe interactions. Design in vivo studies using murine infection models (e.g., subcutaneous abscess or systemic infection) with pharmacokinetic/pharmacodynamic (PK/PD) profiling. Compare results to in vitro assays under physiological conditions (e.g., serum stability tests). Use proteomic or transcriptomic analyses to identify host factors (e.g., immune cells or serum proteins) that modulate activity .

Q. What strategies are recommended to optimize Palustrin-RA2’s stability in biological fluids without compromising antimicrobial activity?

  • Sequence modification : Incorporate D-amino acids or cyclization to resist protease degradation, as demonstrated for pseudin-2 analogs .
  • Formulation : Use nanoparticle encapsulation (e.g., liposomes) to enhance serum stability.
  • Empirical testing : Conduct time-kill assays in simulated body fluids (e.g., 50% human serum) and compare degradation profiles via HPLC or mass spectrometry .

Q. How should researchers design experiments to resolve conflicting hypotheses about Palustrin-RA2’s immunomodulatory vs. direct microbicidal effects?

  • Dual-reporter assays : Use GFP-labeled bacteria and luciferase-based immune cell activation reporters in co-culture systems.
  • Gene knockout models : Test Palustrin-RA2 in TLR4/MyD88-deficient mice to isolate immune-dependent effects.
  • Dose-response analysis : Compare peptide concentrations required for immune activation (e.g., cytokine release) vs. bacterial killing .

Q. What statistical and bioinformatics approaches are critical for analyzing time-series data on Palustrin-RA2’s expression or activity?

Use R-based tools like STEM for time-series clustering and ggplot2/pheatmap for visualization (Figure 4, ). For longitudinal studies, apply mixed-effects models to account for individual variability. Pair this with pathway enrichment analysis (e.g., KEGG) to link expression patterns to biological processes .

Methodological Best Practices

Q. How can researchers ensure reproducibility when characterizing Palustrin-RA2’s mechanism of action?

  • Standardize assays : Adopt CLSI guidelines for MIC determinations and ISO standards for cytotoxicity.
  • Report negative controls : Include vehicle-only (e.g., PBS) and scrambled peptide controls.
  • Deposit raw data : Share spectra, flow cytometry files, or microscopy images in repositories like Zenodo or Figshare .

Q. What criteria should guide the selection of in vivo models for studying Palustrin-RA2’s therapeutic potential?

Prioritize models that mimic human infection pathology (e.g., burn wound models for Pseudomonas infections). Include both immunocompetent and immunocompromised hosts to evaluate immune dependency. Use power analysis to determine cohort sizes, ensuring statistical validity (α = 0.05, power ≥ 80%) .

Q. How can researchers leverage multi-omics data to elucidate Palustrin-RA2’s off-target effects or resistance mechanisms?

Combine RNA-seq (host and pathogen transcriptomes), metabolomics (e.g., LC-MS), and proteomics (e.g., SILAC) to identify pathways disrupted by the peptide. Use machine learning (e.g., Random Forest) to prioritize high-confidence targets and validate via CRISPR interference (CRISPRi) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.